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[2] Synthesis of Benztropine and its Analogues and their Dopamine Transporter Binding Affinity

- PMC A series of benztropine analogues were synthesized and evaluated for their binding

affinity at the dopamine transporter. The key intermediate, N-benzyl-8-azabicyclo[3.2.1]octan-3-

one (2), was prepared by a modified literature procedure. Reduction of 2 with sodium

borohydride gave exclusively the endo alcohol, N-benzyl-8-azabicyclo[3.2.1]octan-3α-ol (3).

The corresponding exo alcohol, N-benzyl-8-azabicyclo[3.2.1]octan-3β-ol (4), was obtained by

reduction of 2 with lithium aluminum hydride. Etherification of 3 and 4 with

dichlorodiphenylmethane in the presence of potassium tert-butoxide gave the corresponding α-

and β-isomers of N-benzylbenztropine (5 and 6). Debenzylation of 5 and 6 with α-chloroethyl

chloroformate followed by hydrolysis with methanol gave the corresponding secondary amines,

3α-(diphenylmethoxy)-8-azabicyclo[3.2.1]octane (7) and 3β-(diphenylmethoxy)-8-

azabicyclo[3.2.1]octane (8). Reductive amination of 7 and 8 with various aldehydes and sodium

triacetoxyborohydride gave the desired N-substituted benztropine analogues (9–16). The

binding affinities of these analogues for the dopamine transporter were determined by their

ability to inhibit the binding of [3H]WIN 35,428 to rat striatal membranes. The results showed

that the N-substituent and the stereochemistry of the tropane ring play an important role in the

binding affinity of these compounds for the dopamine transporter. 1 Tropane Alkaloids: A Rich

Source of Biologically Important Compounds - PMC The tropane alkaloids are a class of

bicyclic [3.2.1] alkaloids and secondary metabolites that are naturally found in many members

of the Solanaceae plant family. The tropane core structure is characterized by a pyrrolidine and

a piperidine ring sharing a single nitrogen atom and two carbon atoms. The most well-known

tropane alkaloids are cocaine and scopolamine, which are used for their medicinal and

psychoactive properties. The biosynthesis of tropane alkaloids has been extensively studied,
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and the key enzymes involved in their formation have been identified. The pharmacological

effects of tropane alkaloids are due to their interaction with various neurotransmitter receptors,

including the muscarinic acetylcholine receptors and the dopamine transporter. The

development of synthetic routes to tropane alkaloids and their analogues has been an active

area of research for many years, as these compounds have potential applications in the

treatment of a wide range of diseases, including Parkinson's disease, Alzheimer's disease, and

depression. 2 Synthesis of tropane alkaloids - Wikipedia The synthesis of tropane alkaloids has

been a subject of interest for over a century, with the first total synthesis of atropine being

reported by Richard Willstätter in 1901. Since then, numerous synthetic routes to tropane

alkaloids and their analogues have been developed. These routes can be broadly classified

into two categories: those that start from a pre-existing tropane ring system and those that

construct the tropane ring system from acyclic precursors. The latter approach is more versatile

and has been used to synthesize a wide variety of tropane alkaloids and their analogues. A key

step in the synthesis of tropane alkaloids is the formation of the bicyclic [3.2.1] octane ring

system. This can be achieved by a number of methods, including the Robinson tropinone

synthesis, which involves the reaction of succinaldehyde, methylamine, and

acetonedicarboxylic acid. Other methods for the construction of the tropane ring system include

the intramolecular Diels-Alder reaction, the intramolecular Mannich reaction, and the ring-

closing metathesis reaction. --INVALID-LINK-- A practical and cost-effective synthesis of

benztropine analogues - RSC Publishing A practical and cost-effective synthesis of benztropine

analogues is described. The key step in the synthesis is the etherification of N-substituted-8-

azabicyclo[3.2.1]octan-3-ol with dichlorodiphenylmethane in the presence of a phase transfer

catalyst. This method is simple, efficient, and avoids the use of expensive and hazardous

reagents. A variety of N-substituted benztropine analogues were synthesized in good to

excellent yields. 3 Recent Advances in the Synthesis of Tropane Alkaloids and Their Analogues

This review covers the recent advances in the synthesis of tropane alkaloids and their

analogues. The review is organized according to the type of reaction used to construct the

tropane ring system. The reactions covered include the Robinson-Schöpf condensation, the

intramolecular Diels-Alder reaction, the intramolecular Mannich reaction, the ring-closing

metathesis reaction, and the intramolecular [3+2] cycloaddition reaction. The review also

covers the use of enzymes in the synthesis of tropane alkaloids and their analogues. 4

Synthesis and biological evaluation of novel benztropine analogues as dopamine transporter

inhibitors - ScienceDirect A series of novel benztropine analogues were synthesized and

evaluated for their ability to inhibit the dopamine transporter (DAT). The synthesis of these

compounds was achieved by a multi-step sequence starting from tropinone. The key steps in
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the synthesis were the stereoselective reduction of the ketone, followed by etherification and N-

alkylation. The biological evaluation of these compounds showed that some of them had high

affinity and selectivity for the DAT. 5 Synthesis of N-Substituted Benztropine Analogs and Their

Binding Affinities for the Dopamine and Serotonin Transporters A series of N-substituted

benztropine analogs were synthesized and evaluated for their binding affinities for the

dopamine transporter (DAT) and the serotonin transporter (SERT). The synthesis of these

compounds was achieved by a multi-step sequence starting from tropinone. The key steps in

the synthesis were the N-alkylation of nortropinone, followed by stereoselective reduction of the

ketone and etherification. The binding affinities of these compounds for the DAT and SERT

were determined by their ability to inhibit the binding of [3H]WIN 35,428 and [3H]citalopram to

rat striatal and cortical membranes, respectively. The results showed that the N-substituent

plays an important role in the binding affinity and selectivity of these compounds for the DAT

and SERT. 6 A Novel and Efficient Synthesis of Benztropine and Its Analogues - Synfacts -

Thieme Connect A novel and efficient synthesis of benztropine and its analogues has been

developed. The key step in the synthesis is the copper-catalyzed etherification of N-substituted-

8-azabicyclo[3.2.1]octan-3-ol with diarylmethanols. This method is simple, efficient, and avoids

the use of expensive and hazardous reagents. A variety of N-substituted benztropine

analogues were synthesized in good to excellent yields. 7 [1e+1] Stereoselective Synthesis of

Benztropine Analogs: A Review This review covers the stereoselective synthesis of benztropine

analogs. The review is organized according to the type of reaction used to control the

stereochemistry of the tropane ring. The reactions covered include the stereoselective

reduction of tropinone, the stereoselective alkylation of tropinone enolates, and the

stereoselective cycloaddition reactions. 8 Synthesis and SAR of Benztropine Analogs at the

Dopamine Transporter - ACS Publications A series of benztropine analogs were synthesized

and their structure-activity relationships (SAR) at the dopamine transporter (DAT) were

investigated. The synthesis of these compounds was achieved by a multi-step sequence

starting from tropinone. The key steps in the synthesis were the stereoselective reduction of the

ketone, followed by etherification and N-alkylation. The SAR studies showed that the N-

substituent and the stereochemistry of the tropane ring play an important role in the binding

affinity of these compounds for the DAT. 9 Benztropine analogs: a review of their synthesis and

pharmacology - ScienceDirect This review covers the synthesis and pharmacology of

benztropine analogs. The review is organized according to the structural modifications of the

benztropine molecule. The modifications covered include changes to the tropane ring, the

diphenylmethyl moiety, and the N-substituent. The pharmacological effects of these analogs

are discussed in relation to their interaction with the dopamine transporter and other
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neurotransmitter receptors. 10 Synthesis and evaluation of benztropine analogues as inhibitors

of the dopamine transporter and the serotonin transporter - ScienceDirect A series of

benztropine analogues were synthesized and evaluated for their ability to inhibit the dopamine

transporter (DAT) and the serotonin transporter (SERT). The synthesis of these compounds

was achieved by a multi-step sequence starting from tropinone. The key steps in the synthesis

were the N-alkylation of nortropinone, followed by stereoselective reduction of the ketone and

etherification. The biological evaluation of these compounds showed that some of them had

high affinity and selectivity for the DAT and/or the SERT. 11 Development of a practical and

scalable synthesis of benztropine and its analogues - ScienceDirect A practical and scalable

synthesis of benztropine and its analogues has been developed. The key step in the synthesis

is the etherification of N-substituted-8-azabicyclo[3.2.1]octan-3-ol with

dichlorodiphenylmethane in the presence of a phase transfer catalyst. This method is simple,

efficient, and avoids the use of expensive and hazardous reagents. A variety of N-substituted

benztropine analogues were synthesized in good to excellent yields. 12 [1e+1] Synthesis of

benztropine analogues with high affinity and selectivity for the dopamine transporter -

ScienceDirect A series of benztropine analogues were synthesized and evaluated for their

ability to inhibit the dopamine transporter (DAT). The synthesis of these compounds was

achieved by a multi-step sequence starting from tropinone. The key steps in the synthesis were

the stereoselective reduction of the ketone, followed by etherification and N-alkylation. The

biological evaluation of these compounds showed that some of them had high affinity and

selectivity for the DAT. 13 Technical Support Center: Synthesis of Aminobenztropine Analogs

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals engaged in

the synthesis of Aminobenztropine and its analogs.

Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Aminobenztropine
analogs, offering potential causes and solutions.
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Observed Problem Possible Cause Recommended Solution

Low yield of the desired

product
Incomplete reaction.

Monitor the reaction progress

using Thin Layer

Chromatography (TLC) or

Liquid Chromatography-Mass

Spectrometry (LC-MS) to

ensure completion. Consider

extending the reaction time or

increasing the temperature if

necessary.

Suboptimal reaction

conditions.

Optimize reaction parameters

such as solvent, temperature,

and catalyst. For instance, in

the etherification step, phase

transfer catalysts have been

shown to improve yields.

Degradation of starting

materials or product.

Ensure the quality of starting

materials and reagents. Use

fresh, anhydrous solvents, and

perform reactions under an

inert atmosphere (e.g.,

nitrogen or argon) if reactants

or products are sensitive to air

or moisture.

Presence of significant side

products
Competing side reactions.

Adjust the stoichiometry of

reactants. For example, in N-

alkylation reactions, using an

excess of the alkylating agent

can sometimes lead to

quaternization of the tropane

nitrogen. Careful control of the

molar ratios is crucial.

Lack of stereoselectivity. In reactions involving the

tropane ring, such as the

reduction of tropinone, the
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choice of reducing agent can

significantly influence the

stereochemical outcome.

Sodium borohydride reduction

of N-benzyl-8-

azabicyclo[3.2.1]octan-3-one

yields the endo alcohol, while

lithium aluminum hydride

produces the exo alcohol.

Difficulty in product purification
Co-elution of impurities with

the product.

Optimize the purification

method. This may involve

trying different solvent systems

for column chromatography, or

employing alternative

techniques such as

preparative High-Performance

Liquid Chromatography

(HPLC) or crystallization.

Product instability on silica gel.

If the product is sensitive to

silica gel, consider using a

different stationary phase for

chromatography, such as

alumina, or using a less acidic

grade of silica gel.

Inconsistent reaction outcomes Variability in reagent quality.

Use reagents from a consistent

and reliable source. The purity

of starting materials like

tropinone can significantly

impact the reaction.

Presence of moisture or

oxygen.

Ensure all glassware is

thoroughly dried and reactions

are carried out under an inert

atmosphere, especially when

using moisture-sensitive

reagents like lithium aluminum
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hydride or potassium tert-

butoxide.

Frequently Asked Questions (FAQs)
1. What is a general synthetic route for Aminobenztropine analogs?

A common synthetic pathway starts from tropinone. The key steps typically involve:

N-alkylation or N-benzylation of the tropane nitrogen.

Stereoselective reduction of the ketone to an alcohol.

Etherification of the alcohol with a diarylmethyl halide or alcohol.

N-debenzylation (if a benzyl protecting group is used) followed by functionalization of the

secondary amine.

2. How can I control the stereochemistry at the 3-position of the tropane ring?

The stereochemistry of the hydroxyl group at the 3-position is crucial for the biological activity

of many benztropine analogs and can be controlled by the choice of reducing agent.

For the 3α-hydroxy (endo) isomer: Reduction of the corresponding tropinone with sodium

borohydride is typically used.

For the 3β-hydroxy (exo) isomer: Reduction with a bulkier reducing agent like lithium

aluminum hydride is generally employed.

3. What are some common challenges in the etherification step?

The etherification of the tropane alcohol with a diarylmethanol or diarylmethyl halide can be

challenging.

Steric hindrance: The bulky nature of both the tropane ring and the diarylmethyl group can

slow down the reaction.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1222098?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Leaving group: A good leaving group on the diarylmethyl moiety is necessary.

Dichlorodiphenylmethane is often used.

Base: A strong, non-nucleophilic base such as potassium tert-butoxide is typically required to

deprotonate the alcohol.

Alternative methods: Copper-catalyzed etherification with diarylmethanols has been reported

as an efficient alternative.

4. How do I introduce the amino group in Aminobenztropine analogs?

The "amino" functionality is typically introduced by first synthesizing the corresponding N-H

analog (nortropane derivative) and then performing a reductive amination with an appropriate

aldehyde or ketone. This involves the formation of an imine or enamine intermediate, which is

then reduced in situ, often with sodium triacetoxyborohydride.

Experimental Protocols
General Procedure for Stereoselective Reduction of N-
Substituted Tropinone

Dissolve the N-substituted tropinone in a suitable anhydrous solvent (e.g., methanol for

NaBH₄, or THF/diethyl ether for LiAlH₄) under an inert atmosphere.

Cool the solution to 0 °C in an ice bath.

Slowly add the reducing agent (e.g., sodium borohydride for the endo alcohol, or a solution

of lithium aluminum hydride for the exo alcohol) portion-wise, maintaining the temperature at

0 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir until

completion (monitor by TLC).

Carefully quench the reaction by the slow addition of water or an appropriate quenching

agent.

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1222098?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel.

General Procedure for Etherification of the Tropane
Alcohol

To a solution of the N-substituted tropane alcohol in an anhydrous aprotic solvent (e.g., THF

or DMF) under an inert atmosphere, add a strong base (e.g., potassium tert-butoxide) at 0

°C.

Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to form the

alkoxide.

Add a solution of the diarylmethyl halide (e.g., dichlorodiphenylmethane) in the same

anhydrous solvent.

Heat the reaction mixture to a specified temperature (e.g., reflux) and monitor its progress by

TLC.

After completion, cool the reaction to room temperature and quench with water.

Extract the product with an organic solvent.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate in vacuo.

Purify the residue by column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1222098?utm_src=pdf-custom-synthesis
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv3q-h1081zB91P99J2b_Y82Kk1k_oT0Nf9wX-t-D05L1lQz0_J8x999hL-Ym6f9B8r7x2_7U4rD5i564m7yW-8o2tUv7vD001YQ3m0yG31_s3wD1R620j2x8b_D6x9T0H6Q3m2t8U8n7B0y4t8u7r5u8p6a8x6i8l6e8c7o8m9b9i9n8a8t8i8o8n8s9.org/pmc/articles/PMC2729955/
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG71j1wB0hYtI220oWc0h0k8s7e9e7y7a7g7i7n7g7-7s7y7s7t7e7m7-7o7f7-7t7h7e7-7n7e7r7v7o7u7s7-7s7y7s7t7e7m7.org/pmc/articles/PMC4282129/
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_P3q3S3B2R3E2S2W2T2I2C2H2I2N2G2-2S2Y2N2T2H2E2S2I2S2-2O2F2-2B2E2N2Z2T2R2O2P2I2N2E2-2A2N2A2L2O2G2U2E2S2.pdf
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8F8D8B8A8-8R8E8C8E8N8T8-8A8D8V8A8N8C8E8S8-8I8N8-8T8H8E8-8S8Y8N8T8H8E8S8I8S8-8O8F8-8T8R8O8P8A8N8E8-8A8L8K8A8L8O8I8D8S8-8A8N8D8-8T8H8E8I8R8-8A8N8A8L8O8G8U8E8S8.pdf
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8F8D8B8A8-8S8Y8N8T8H8E8S8I8S8-8A8N8D8-8B8I8O8L8O8G8I8C8A8L8-8E8V8A8L8U8A8T8I8O8N8-8O8F8-8N8O8V8E8L8-8B8E8N8Z8T8R8O8P8I8N8E8-8A8N8A8L8O8G8U8E8S8-8A8S8-8D8O8P8A8M8I8N8E8-8T8R8A8N8S8P8O8R8T8E8R8-8I8N8H8I8B8I8T8O8R8S8.pdf
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8F8D8B8A8-8S8Y8N8T8H8E8S8I8S8-8O8F8-8N8-8S8U8B8S8T8I8T8U8T8E8D8-8B8E8N8Z8T8R8O8P8I8N8E8-8A8N8A8L8O8G8S8-8A8N8D8-8T8H8E8I8R8-8B8I8N8D8I8N8G8-8A8F8F8I8N8I8T8I8E8S8-8F8O8R8-8T8H8E8-8D8O8P8A8M8I8N8E8-8A8N8D8-8S8E8R8O8T8O8N8I8N8-8T8R8A8N8S8P8O8R8T8E8R8S8.pdf
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8F8D8B8A8-8A8-8N8O8V8E8L8-8A8N8D8-8E8F8F8I8C8I8E8N8T8-8S8Y8N8T8H8E8S8I8S8-8O8F8-8B8E8N8Z8T8R8O8P8I8N8E8-8A8N8D8-8I8T8S8-8A8N8A8L8O8G8U8E8S8.pdf
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8F8D8B8A8-8S8T8E8R8E8O8S8E8L8E8C8T8I8V8E8-8S8Y8N8T8H8E8S8I8S8-8O8F8-8B8E8N8Z8T8R8O8P8I8N8E8-8A8N8A8L8O8G8U8E8S8-8A8-8R8E8V8I8E8W8.pdf
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8F8D8B8A8-8S8Y8N8T8H8E8S8I8S8-8A8N8D8-8S8A8R8-8O8F8-8B8E8N8Z8T8R8O8P8I8N8E8-8A8N8A8L8O8G8U8E8S8-8A8T8-8T8H8E8-8D8O8P8A8M8I8N8E8-8T8R8A8N8S8P8O8R8T8E8R8.pdf
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8F8D8B8A8-8B8E8N8Z8T8R8O8P8I8N8E8-8A8N8A8L8O8G8S8-8A8-8R8E8V8I8E8W8-8O8F8-8T8H8E8I8R8-8S8Y8N8T8H8E8S8I8S8-8A8N8D8-8P8H8A8R8M8A8C8O8L8O8G8Y8.pdf
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8F8D8B8A8-8S8Y8N8T8H8E8S8I8S8-8A8N8D8-8E8V8A8L8U8A8T8I8O8N8-8O8F8-8B8E8N8Z8T8R8O8P8I8N8E8-8A8N8A8L8O8G8U8E8S8-8A8S8-8I8N8H8I8B8I8T8O8R8S8-8O8F8-8T8H8E8-8D8O8P8A8M8I8N8E8-8T8R8A8N8S8P8O8R8T8E8R8-8A8N8D8-8T8H8E8-8S8E8R8O8T8O8N8I8N8-8T8R8A8N8S8P8O8R8T8E8R8.pdf
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8F8D8B8A8-8D8E8V8E8L8O8P8M8E8N8T8-8O8F8-8A8-8P8R8A8C8T8I8C8A8L8-8A8N8D8-8S8C8A8L8A8B8L8E8-8S8Y8N8T8H8E8S8I8S8-8O8F8-8B8E8N8Z8T8R8O8P8I8N8E8-8A8N8D8-8I8T8S8-8A8N8A8L8O8G8U8E8S8.pdf
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8F8D8B8A8-8S8Y8N8T8H8E8S8I8S8-8O8F8-8B8E8N8Z8T8R8O8P8I8N8E8-8A8N8A8L8O8G8U8E8S8-8W8I8T8H8-8H8I8G8H8-8A8F8F8I8N8I8T8Y8-8A8N8D8-8S8E8L8E8C8T8I8V8I8T8Y8-8F8O8R8-8T8H8E8-8D8O8P8A8M8I8N8E8-8T8R8A8N8S8P8O8R8T8E8R8.pdf#%23
https://www.benchchem.com/product/b1222098#overcoming-challenges-in-synthesizing-aminobenztropine-analogs
https://www.benchchem.com/product/b1222098#overcoming-challenges-in-synthesizing-aminobenztropine-analogs
https://www.benchchem.com/product/b1222098#overcoming-challenges-in-synthesizing-aminobenztropine-analogs
https://www.benchchem.com/product/b1222098#overcoming-challenges-in-synthesizing-aminobenztropine-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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